molecular formula C12H18O3 B8342739 5-Benzyloxy-1,3-pentanediol

5-Benzyloxy-1,3-pentanediol

Cat. No. B8342739
M. Wt: 210.27 g/mol
InChI Key: UUVGUVZTNNVCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyloxy-1,3-pentanediol is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Benzyloxy-1,3-pentanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzyloxy-1,3-pentanediol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

5-phenylmethoxypentane-1,3-diol

InChI

InChI=1S/C12H18O3/c13-8-6-12(14)7-9-15-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2

InChI Key

UUVGUVZTNNVCHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC(CCO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(S)-hydroxy-5-benzyloxypentanoate (38, Kitamura, M.; Ohkuma, T.; Inoue, S.; Sayo, N.; Kumobayashi, H.; Akutagawa, S.; Ohta, T.; Takaya, H.; Noyori, R., J. Am. Chem. Soc. 1988, 110 629-631) (183 mmol) in anhydrous THF (1 l) is added lithium borohydride (7.7 g, excess) at 0° C. over 15 min. The reaction mixture is stirred at RT for 30 minutes, and then refluxed for 6 hours. The mixture is then cooled to 0° C., diluted with water (60 ml), and stirred overnight at RT. A white precipitate is removed by filtration, the solvent removed in vacuum, and the residue distilled under vacuum to yield 5-benzyloxy-1,3-pentanediol 39.
Name
methyl 3-(S)-hydroxy-5-benzyloxypentanoate
Quantity
183 mmol
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

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